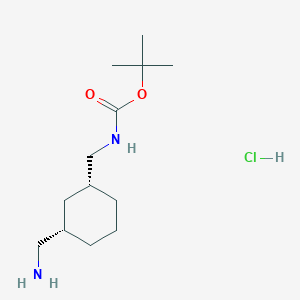

Boc-1,3-cis-damch hcl

Description

Contextualization of Boc-1,3-cis-Diaminomethylcyclohexane·HCl as a Key Chemical Building Block

Boc-1,3-cis-Diaminomethylcyclohexane hydrochloride, scientifically known as tert-butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride, is a specialized organic compound that serves as a crucial building block in advanced organic synthesis. cymitquimica.com Its structure, featuring a cyclohexane (B81311) ring with two cis-oriented aminomethyl groups at the 1 and 3 positions, provides a rigid and well-defined three-dimensional framework. One of the primary amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic chemistry. This mono-protection strategy is pivotal, as it allows for selective chemical transformations at the unprotected amine, while the other remains shielded.

The presence of the Boc protecting group is significant as it can be readily removed under acidic conditions, revealing the free amine for subsequent reactions. smolecule.com This feature enables chemists to introduce different functionalities sequentially, making it an invaluable intermediate in the multi-step synthesis of complex molecular architectures, particularly within pharmaceutical and materials science research. cymitquimica.comsmolecule.com The compound is supplied as a hydrochloride salt, which typically enhances its stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions. smolecule.com

As a fundamental component, Boc-1,3-cis-Diaminomethylcyclohexane·HCl is utilized by researchers to construct more elaborate molecules. cymitquimica.com Its applications are prominent in medicinal chemistry and peptide synthesis, where the diamine scaffold is incorporated into novel therapeutic agents and peptide mimics. smolecule.com The defined stereochemistry of the cis-relationship between the substituents on the cyclohexane ring is critical for controlling the spatial arrangement of atoms in the final product, which is often essential for its biological activity or material properties.

Table 1: Chemical Properties of Boc-1,3-cis-Diaminomethylcyclohexane·HCl

| Property | Value |

| CAS Number | 1049743-64-7 |

| Molecular Formula | C13H27ClN2O2 |

| Molecular Weight | 278.82 g/mol |

| Physical State | Solid |

| Purity | Typically ≥95-99% |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comfluorochem.co.uk

Significance of Cyclic Diamine Derivatives in Modern Synthetic Chemistry

Cyclic diamines, a class of compounds characterized by a ring structure containing two amino groups, are of profound importance in modern synthetic chemistry. Their rigid or semi-rigid cyclic frameworks offer conformational constraint, which is a highly desirable feature in the design of molecules with specific biological or chemical functions. The 1,2-diaminocyclohexane motif, for instance, is a key structural component in many pharmacologically active molecules, fine chemicals, and advanced catalysts. scispace.com

The utility of cyclic diamine derivatives spans several key areas:

Ligands in Coordination Chemistry: Diamines are excellent bidentate ligands, capable of forming stable complexes (chelates) with transition metals. wikipedia.org These metal complexes are widely used as catalysts in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. The defined geometry of the cyclic diamine backbone is crucial for creating a specific chiral environment around the metal center.

Monomers for Polymers: Diamines serve as essential monomers in the synthesis of polymers such as polyamides (like Nylon), polyimides, and polyureas. wikipedia.org The properties of the resulting polymer can be tuned by selecting different cyclic diamine structures.

Pharmaceutical and Biological Scaffolds: Vicinal diamines (1,2-diamines) are a prevalent structural motif found in numerous biologically active compounds. wikipedia.orgnih.gov Their ability to interact with biological targets like enzymes and receptors makes them valuable scaffolds in drug discovery. smolecule.com The synthesis of structurally diverse carbocycles with vicinal nitrogen substituents is an active area of research, with methods developed to create both cis and trans isomers to explore structure-activity relationships. scispace.comrsc.org

The development of modular synthetic routes, such as palladium-catalyzed cyclizations and multi-component reactions, has made a wide array of substituted cyclic diamines accessible. nih.govrsc.org This accessibility allows chemists to systematically modify the structure of these building blocks to optimize the performance of catalysts, the properties of materials, and the efficacy of therapeutic agents.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTPRFKWLNWSIA-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCC(C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 1,3 Diaminomethylcyclohexane Core Structure

Strategies for the Construction of the cis-1,3-Cyclohexanediamine Skeleton

The formation of the 1,3-diaminocyclohexane framework can be achieved through several synthetic routes, each starting from different precursors and employing distinct catalytic systems.

A common and direct method for synthesizing 1,3-cyclohexanediamine (B1580663) (1,3-CHDA) involves the catalytic hydrogenation of aromatic diamines, such as m-phenylenediamine (B132917). This process typically requires high pressure and temperature in the presence of a suitable catalyst. For instance, the hydrogenation of m-phenylenediamine over a Ruthenium/g-C3N4 catalyst at 130°C and 5 MPa of H2 has been reported to yield 73% of 1,3-CHDA after 24 hours mdpi.com. Another approach involves the hydrogenation of m-xylylenediamine (B75579) (MXDA) to 1,3-cyclohexanedimethylamine (1,3-BAC) in an aqueous phase using a highly active and stable ruthenium catalyst supported on alkylamine-functionalized γ-Al2O3. This method achieved a 99.7% conversion of MXDA and a 95.0% selectivity for 1,3-BAC after 5 hours at 100°C and 4 MPa of H2 rsc.org.

A different strategy begins with resorcinol (B1680541), an inexpensive byproduct from the coal carbonization industry. This method involves a one-pot reductive amination with ammonia (B1221849) and molecular hydrogen. The process starts with the hydrogenation of resorcinol to 1,3-cyclohexanedione (B196179) (1,3-CHD) over a Raney Ni catalyst mdpi.com. The subsequent steps then convert the dione (B5365651) to the diamine.

| Precursor | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Product |

| m-phenylenediamine | Ru/g-C3N4 | 130 | 5 | 73 | 1,3-Cyclohexanediamine |

| m-xylylenediamine | Ru/γ-Al2O3 | 100 | 4 | 95 (selectivity) | 1,3-Cyclohexanedimethylamine |

| Resorcinol | Raney Ni | - | - | - | 1,3-Cyclohexanedione (intermediate) |

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds youtube.comnih.govmasterorganicchemistry.comyoutube.com. In the context of 1,3-diaminocyclohexane synthesis, 1,3-cyclohexanedione (1,3-CHD) serves as a key intermediate. The reductive amination of 1,3-CHD with ammonia involves the condensation of the carbonyl groups with ammonia to form imines, which are then hydrogenated to yield 1,3-CHDA mdpi.com. This reaction is typically carried out using a catalyst such as Raney Ni in a solvent like 1,4-dioxane.

The general principle of reductive amination involves the reaction of a carbonyl group (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the initial carbonyl compound masterorganicchemistry.com.

An alternative and often more efficient method to convert 1,3-cyclohexanedione to 1,3-cyclohexanediamine is the oximation-hydrogenation pathway. This two-step process begins with the oximation of 1,3-CHD with hydroxylamine (B1172632) salts to form the corresponding oxime intermediate, 1,3-cyclohexanedione dioxime (1,3-CHDO) mdpi.com. The nitrogen in hydroxylamine exhibits stronger nucleophilic activity compared to ammonia, which can lead to higher yields in the initial step mdpi.com.

The subsequent hydrogenation of the 1,3-CHDO intermediate over a Raney Ni catalyst in a solvent such as methanol (B129727) yields the final product, 1,3-CHDA. This method has been shown to achieve a high yield of 1,3-CHDA. For instance, the hydrogenation of 1,3-CHDO in methanol at 50°C and 1.0 MPa of H2 pressure can result in an 87.4% yield of 1,3-CHDA with complete conversion of the starting material mdpi.com. A combined process starting from resorcinol, proceeding through 1,3-CHD and its oximation, followed by hydrogenation, has been reported to give a total yield of 75.2% for 1,3-CHDA mdpi.com.

| Step | Reactant | Reagent | Catalyst | Yield (%) | Product |

| Oximation | 1,3-Cyclohexanedione | Hydroxylamine hydrochloride | - | High | 1,3-Cyclohexanedione dioxime |

| Hydrogenation | 1,3-Cyclohexanedione dioxime | H2 | Raney Ni | 90 | 1,3-Cyclohexanediamine |

Stereochemical Control in the Synthesis of 1,3-Diaminocyclohexane Derivatives

Achieving the desired stereochemistry, particularly the cis-configuration, is a critical aspect of synthesizing 1,3-diaminocyclohexane derivatives. This requires the use of stereoselective synthetic methods.

The diastereoselective synthesis of cyclohexane (B81311) diamines can be influenced by the choice of starting materials and reaction conditions. For example, the hydrogenation of aromatic precursors can lead to a mixture of cis and trans isomers. The ratio of these isomers can be dependent on the catalyst, solvent, and reaction temperature. In some cases, multi-component reactions have been employed to achieve diastereoselective synthesis of cyclohexane derivatives. For instance, a one-pot pseudo five-component reaction has been developed for the synthesis of cyclohexane-1,3-dicarboxamide derivatives with good diastereoselectivity researchgate.net.

The synthesis of enantiomerically pure chiral 1,3-diaminocyclohexanes is essential for their application as chiral ligands or in the synthesis of pharmaceuticals. Enantioselective approaches often involve the use of chiral catalysts or auxiliaries. Asymmetric hydrogenation of prochiral enamines or imines is a common strategy. For example, highly enantioselective hydrogenation of seven-membered cyclic imines has been achieved using an Iridium complex with a chiral phosphine (B1218219) ligand, yielding up to 94% enantiomeric excess (ee) rsc.org.

Another powerful method for constructing chiral cyclic compounds is the enantioselective 1,3-dipolar cycloaddition. This has been used to access chiral pyrrolidines, which can be precursors to diamines, with high enantioselectivities clockss.orgnih.govmdpi.com. While not directly synthesizing 1,3-diaminocyclohexanes, these methods demonstrate the principles that can be applied to achieve enantiocontrol in the synthesis of cyclic diamines. The development of 1,3-diamine-derived catalysts has also been explored for use in asymmetric Mannich reactions, highlighting the importance of this structural motif in asymmetric catalysis nii.ac.jp.

Protecting Group Chemistry of the Tert Butyloxycarbonyl Boc Group in Boc 1,3 Cis Diaminomethylcyclohexane·hcl

Mechanisms of N-Boc Protection of Amine Functionalities

The protection of an amine as its N-Boc derivative transforms it into a carbamate (B1207046), which is significantly less nucleophilic and basic. chemistrysteps.com This masking of the amine's reactivity allows for chemical transformations to be carried out on other parts of the molecule without interference from the amino group. chemistrysteps.comorganic-chemistry.org The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com

Nucleophilic Acyl Substitution Pathways in Bocylation

The formation of the N-Boc group proceeds through a nucleophilic acyl substitution mechanism. jk-sci.commasterorganicchemistry.com The amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. masterorganicchemistry.comcommonorganicchemistry.com This initial attack forms a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. jk-sci.comcommonorganicchemistry.com This leaving group is unstable and decomposes into the neutral and stable byproducts tert-butanol (B103910) and carbon dioxide gas, which provides a strong thermodynamic driving force for the reaction. total-synthesis.comcommonorganicchemistry.com The final step involves a proton transfer, which can be facilitated by a base or the tert-butyl carbonate species itself, to yield the neutral N-Boc protected amine. masterorganicchemistry.com

Influence of Reagents and Catalysis on Boc Protection Efficiency

The efficiency of the N-Boc protection reaction can be significantly influenced by the choice of reagents and the presence of catalysts. While the reaction can proceed without a base, the inclusion of a base such as triethylamine (B128534) (Et₃N), sodium hydroxide (B78521) (NaOH), or 4-dimethylaminopyridine (B28879) (DMAP) is common to neutralize the protonated carbamate and drive the reaction to completion. total-synthesis.comjk-sci.com DMAP, in particular, is a powerful nucleophilic catalyst that can increase the reactivity of Boc₂O. rsc.org

Various catalysts have been developed to improve the efficiency and selectivity of Boc protection, especially in complex molecules. Lewis acids have been introduced to avoid side reactions that can be initiated by strong acids or bases. derpharmachemica.com Heterogeneous catalysts, such as Amberlite-IR 120 resin, have been shown to be effective, allowing for easy separation of the catalyst from the reaction mixture by simple filtration. derpharmachemica.com Other catalytic systems, including ionic liquids, perchloric acid adsorbed on silica-gel, and iodine, have also been reported to facilitate the N-tert-butoxycarbonylation of amines under mild and efficient conditions. organic-chemistry.org The choice of solvent can also play a role, with reactions being carried out in a range of solvents from water and tetrahydrofuran (B95107) (THF) to solvent-free conditions. derpharmachemica.comfishersci.co.uk

Table 1: Common Reagents and Catalysts for N-Boc Protection

| Reagent/Catalyst | Role | Typical Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Boc Source | Primary reagent for Boc protection. jk-sci.com |

| Triethylamine (Et₃N) | Base | Neutralizes the protonated carbamate. total-synthesis.com |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Increases the reactivity of Boc₂O. rsc.org |

| Sodium Hydroxide (NaOH) | Base | Used in aqueous conditions, particularly for amino acids. total-synthesis.com |

| Amberlite-IR 120 | Heterogeneous Catalyst | Allows for easy catalyst removal. derpharmachemica.com |

| Ionic Liquids | Catalyst | Activate Boc₂O through hydrogen bonding. organic-chemistry.org |

| Iodine | Catalyst | Enables reaction under solvent-free conditions. organic-chemistry.org |

N-Boc Deprotection Strategies and Mechanistic Insights

The key advantage of the Boc protecting group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, such as catalytic hydrogenation or basic hydrolysis. total-synthesis.commasterorganicchemistry.com This orthogonality is a cornerstone of modern synthetic strategy. organic-chemistry.org

Acid-Catalyzed Cleavage Mechanisms

The removal of the N-Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comwikipedia.org The mechanism begins with the protonation of the carbonyl oxygen of the carbamate by the acid. commonorganicchemistry.comcommonorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic and facilitates the subsequent fragmentation. The protonated intermediate then undergoes cleavage to form a stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine, which is then protonated by the acidic medium to form the corresponding ammonium (B1175870) salt. masterorganicchemistry.comcommonorganicchemistry.com

Kinetics and Mechanistic Studies of Hydrochloric Acid-Catalyzed Deprotection

Kinetic studies on the HCl-catalyzed deprotection of N-Boc amines have revealed important mechanistic details. Research has shown that the reaction rate can exhibit a second-order dependence on the concentration of HCl. acs.orgnih.govscribd.com This observation suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. acs.orgnih.gov In contrast, deprotection with trifluoroacetic acid often requires a large excess of acid and can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. acs.orgnih.gov The choice of acid and its concentration are therefore critical parameters in controlling the rate and efficiency of the deprotection reaction.

Table 2: Kinetic Data for Acid-Catalyzed N-Boc Deprotection

| Acid | Kinetic Dependence | Mechanistic Implication | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Second-order on [HCl] | General acid-catalyzed separation of an ion-molecule pair. | acs.orgnih.gov |

| Sulfuric Acid (H₂SO₄) | Second-order on [H₂SO₄] | Similar mechanism to HCl-catalyzed deprotection. | nih.gov |

| Methane Sulfonic Acid (MSA) | Second-order on [MSA] | Similar mechanism to HCl-catalyzed deprotection. | nih.gov |

| Trifluoroacetic Acid (TFA) | Inverse on [TFA⁻] | Requires a large excess of acid for a reasonable reaction rate. | acs.orgnih.gov |

Formation and Reactivity of tert-Butyl Cation Intermediates

A key intermediate in the acid-catalyzed deprotection of the Boc group is the tert-butyl cation. acsgcipr.org This carbocation is relatively stable due to the inductive effect of the three methyl groups. total-synthesis.com Once formed, the tert-butyl cation can undergo several reaction pathways. It can be quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially polymerize. commonorganicchemistry.comstackexchange.com

The reactivity of the tert-butyl cation can also lead to undesirable side reactions. Nucleophilic sites on the substrate or product molecule, such as thiols, electron-rich aromatic rings, amidines, and guanidines, are susceptible to alkylation by the tert-butyl cation. acsgcipr.org To mitigate these side reactions, "scavengers" such as anisole, thioanisole, or thiophenol are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.orgwikipedia.org The formation of the volatile isobutylene and carbon dioxide as byproducts is advantageous as they are easily removed from the reaction mixture, driving the equilibrium towards the deprotected amine. total-synthesis.comstackexchange.com

Chemoselectivity in Boc Deprotection

Achieving chemoselectivity is critical when a molecule contains multiple functional groups. nih.gov The selective removal of a Boc group from one amine in the presence of other sensitive moieties allows for precise molecular construction.

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct chemical conditions. biosynth.com The Boc group, being acid-labile, is a key component of many such strategies. It is orthogonal to groups that are removed by base, hydrogenolysis, or transition metal catalysis. peptide.com

Common orthogonal partners for the Boc group include:

Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acid but is readily cleaved by basic conditions, typically using a secondary amine like piperidine (B6355638) in DMF. peptide.com

Cbz (Benzyloxycarbonyl): Also known as the Z group, it is stable to the acidic conditions used for Boc removal but is cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). organic-chemistry.org

Alloc (Allyloxycarbonyl): This group is stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal. It is selectively cleaved using transition metal catalysts, typically palladium(0) complexes. organic-chemistry.orghighfine.com

This orthogonality allows for the selective deprotection of one amine group while others remain protected, enabling sequential chemical modifications. For instance, in a multifunctionalized substrate, a Boc-protected amine can be deprotected with trifluoroacetic acid (TFA) without affecting an Fmoc- or Cbz-protected amine. biosynth.com

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Fmoc, Cbz, Alloc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine/DMF) | Boc, Cbz, Alloc |

| Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Alloc |

| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Boc, Fmoc, Cbz |

Selectivity can also be achieved between different types of N-Boc protected amines within the same molecule. nih.govacs.org Traditional strong-acid deprotection methods often lack this subtlety, but specific reagents and conditions have been developed to differentiate between N-Boc groups based on their electronic and steric environments. acs.org

Aromatic vs. Aliphatic: Aromatic N-Boc groups can be selectively cleaved in the presence of aliphatic N-Boc amines using Montmorillonite K10 clay. jk-sci.com Furthermore, thermal deprotection methods can effectively remove an aryl N-Boc group while leaving an alkyl N-Boc group intact by carefully controlling the temperature. nih.govresearchgate.net

Secondary vs. Primary: Zinc bromide (ZnBr₂) in dichloromethane (B109758) has been identified as a mild and convenient reagent for the selective removal of the Boc group from secondary amines, leaving primary N-Boc groups unaffected. tandfonline.comcommonorganicchemistry.com This is particularly useful in the chemical manipulation of polyamines. tandfonline.com

Research has also shown that under thermal conditions, the deprotection of secondary N-Boc amines is generally more efficient than that of primary N-Boc amines. acs.org However, this selectivity can be marginal when comparing secondary and primary aryl N-Boc derivatives. nih.gov

| Target Selectivity | Reagent/Condition | Solvent | Result |

|---|---|---|---|

| Aromatic N-Boc over Aliphatic N-Boc | Montmorillonite K10 clay | ClCH₂CH₂Cl | Selective cleavage of aromatic N-Boc group. jk-sci.com |

| Aryl N-Boc over Alkyl N-Boc | Thermal (Temperature Control) | Various | Selective cleavage of the more labile aryl N-Boc group. nih.gov |

| Secondary N-Boc over Primary N-Boc | ZnBr₂ | CH₂Cl₂ | Selective cleavage of secondary N-Boc group. tandfonline.comcommonorganicchemistry.com |

Orthogonal Protecting Group Strategies in Multi-functionalized Substrates

In the synthesis of complex molecules like peptides or functionalized diamines, a multi-layered or "bis-orthogonal" protection strategy is often employed. researchgate.net This allows for precise, stepwise modifications at different sites of the molecule. For example, a substrate could feature an acid-labile Boc group on one amine, a base-labile Fmoc group on another, and a side chain protected by a group labile to hydrogenolysis (e.g., Benzyl, Bzl). biosynth.comresearchgate.net

This strategy provides synthetic flexibility. The Fmoc group can be removed first to allow for chain elongation at that position. Subsequently, the Boc group can be removed under acidic conditions to modify the second amino group, all while the side-chain protection remains in place until the final deprotection step. peptide.com The development of tetra-orthogonal strategies, which employ four distinct classes of protecting groups, has further expanded the possibilities for creating highly complex and branched molecular architectures. nih.gov

Methodological Considerations in Boc Protection and Deprotection

The efficiency and selectivity of Boc group manipulations are highly dependent on the chosen methodology, including the solvent system and strategies to prevent unwanted side reactions.

The choice of solvent can significantly influence the outcome of a Boc deprotection reaction. While traditional methods often use dichloromethane (DCM) or dioxane, research into alternative solvents has revealed significant effects on reaction efficiency. acsgcipr.orgfishersci.co.uk

In thermal deprotection studies, polar protic solvents like trifluoroethanol (TFE) and methanol (B129727) (MeOH) have been shown to be highly efficient. acs.org For instance, the deprotection of N-Boc imidazole (B134444) was achieved with 100% yield at 120°C in TFE and MeOH. acs.org In contrast, the reaction was much less efficient in tetrahydrofuran (THF) and failed to proceed in toluene (B28343) at the same temperature, requiring temperatures of 200°C or higher to achieve comparable yields. acs.org

The efficiency of thermal deprotection is also substrate-dependent. The deprotection of an alkyl amine like N-Boc phenethylamine (B48288) was found to be the least efficient, requiring temperatures as high as 240°C to achieve good yields, even in the most effective solvents. acs.org

| Substrate | Solvent | 120°C | 200°C | 240°C |

|---|---|---|---|---|

| N-Boc Phenethylamine (Alkyl) | TFE | - | - | 44% |

| MeOH | - | - | - | |

| THF | - | - | - | |

| Toluene | 0% | - | - | |

| N-Boc Aniline (Aryl) | TFE | - | - | 93% |

| MeOH | - | - | 88% | |

| THF | - | - | 65% | |

| Toluene | - | - | 54% | |

| N-Boc Imidazole (Heteroaryl) | TFE | 100% | 99% | - |

| MeOH | 100% | 99% | - | |

| THF | 47% | 97% | - | |

| Toluene | 0% | 93% | - |

Acid-catalyzed deprotection of the Boc group proceeds via the formation of a stable tert-butyl cation. jk-sci.com This reactive electrophilic species can cause intermolecular side reactions by alkylating nucleophilic residues within the substrate molecule, such as the indole (B1671886) ring of tryptophan or the thioether of methionine. researchgate.netresearchgate.net

To prevent these unwanted modifications, "scavengers" are added to the deprotection reaction mixture. researchgate.net These are nucleophilic compounds designed to trap the carbocations as they are formed. The choice of scavenger depends on the specific protecting groups being cleaved and the sensitive amino acids present in the substrate. researchgate.net

Commonly used scavengers include:

Thioanisole and Thiophenol: Effective at trapping carbocations. Thioanisole is also used to prevent the oxidation of methionine. chemicalbook.comsigmaaldrich.com

Anisole: Traps carbocations, particularly to prevent alkylation of tyrosine and tryptophan residues. nih.gov

Triisopropylsilane (TIS): A hindered hydrosilane that acts as a reducing scavenger, converting the tert-butyl cation to isobutane. It is highly effective but can also reduce certain protecting groups. nih.gov

Water: Often included in small amounts in cleavage cocktails.

1,2-Ethanedithiol (EDT): A thiol-based scavenger particularly useful for protecting cysteine residues. sigmaaldrich.com

The use of a scavenger cocktail is a standard practice in solid-phase peptide synthesis to ensure the integrity of the final product during the global deprotection step. researchgate.netresearchgate.net

Stereochemical Aspects and Conformational Analysis of Boc 1,3 Cis Diaminomethylcyclohexane·hcl

Conformational Analysis of Substituted Cyclohexane (B81311) Rings

The cyclohexane ring is not planar but exists in various conformations, with the chair conformation being the most stable due to the minimization of angle and torsional strain. libretexts.orgmsu.edu In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The interplay of steric interactions governs the equilibrium between different chair conformations.

A key factor influencing the conformational equilibrium of substituted cyclohexanes is the presence of 1,3-diaxial interactions. These are steric repulsions between an axial substituent and the axial hydrogen atoms (or other substituents) on the third carbon atoms relative to it. libretexts.orgwikipedia.org These interactions are energetically unfavorable and destabilize the conformation in which a bulky substituent occupies an axial position. msu.edu

For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable. The energy difference between the axial and equatorial conformers is quantified by the "A-value," where a larger A-value signifies a greater preference for the equatorial position.

In the case of cis-1,3-disubstituted cyclohexanes, such as Boc-1,3-cis-diaminomethylcyclohexane, two chair conformations are possible: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). The diaxial conformation would experience severe steric hindrance due to 1,3-diaxial interactions between the two bulky Boc-aminomethyl groups and also with the axial hydrogens. Therefore, the diequatorial conformer is significantly more stable.

| Conformation of cis-1,3-Disubstituted Cyclohexane | Substituent Positions | Key Steric Interactions | Relative Stability |

|---|---|---|---|

| Chair 1 | Diequatorial | Minimal steric strain | More Stable |

| Chair 2 | Diaxial | Significant 1,3-diaxial interactions | Less Stable |

In 1,3-disubstituted cyclohexanes, the cis isomer can adopt a conformation where both substituents are in the more stable equatorial positions. In contrast, the trans isomer must have one substituent in an equatorial position and the other in an axial position. This means the trans isomer will always have some degree of 1,3-diaxial interaction, making the cis isomer, which can exist in a lower energy diequatorial state, generally more stable.

For Boc-1,3-diaminomethylcyclohexane, the cis isomer can exist in a highly favored diequatorial conformation, minimizing steric strain. The trans isomer, however, would be forced to have one bulky Boc-aminomethyl group in an axial position, leading to significant destabilization from 1,3-diaxial interactions. Thus, the cis isomer is expected to be thermodynamically more stable than the trans isomer.

| Isomer | Possible Conformations | Energetically Favored Conformation | General Stability |

|---|---|---|---|

| cis-1,3-Disubstituted | Diequatorial or Diaxial | Diequatorial | Generally More Stable |

| trans-1,3-Disubstituted | Axial/Equatorial | One group axial, one equatorial | Generally Less Stable |

Chirality and Enantioselective Transformations

The substitution pattern of Boc-1,3-cis-diaminomethylcyclohexane gives rise to chirality, making it a valuable molecule in asymmetric synthesis.

Cis-1,3-diaminomethylcyclohexane possesses a C2 axis of symmetry when the substituents at the amino groups are identical. Such C2-symmetric diamines are highly sought after as chiral ligands and auxiliaries in asymmetric catalysis. researchgate.net The defined stereochemistry and conformational rigidity of the cyclohexane backbone can effectively transfer chiral information to a catalytic center, enabling high levels of enantioselectivity in a variety of chemical transformations. nih.gov

While specific applications of Boc-1,3-cis-diaminomethylcyclohexane hydrochloride in the literature are not extensively documented, chiral 1,3-diamines, in general, are utilized in the synthesis of catalysts for reactions such as asymmetric Mannich reactions. nii.ac.jp The Boc-protected amino groups can be deprotected to release the primary amines, which can then be further functionalized to create a wide range of chiral ligands. The hydrochloride salt form ensures stability and ease of handling.

Since the synthesis of Boc-1,3-cis-diaminomethylcyclohexane often results in a racemic mixture, resolution is necessary to obtain the individual enantiomers required for asymmetric synthesis. Common resolution techniques for chiral amines and diamines include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic diamine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the diamine can then be recovered by treating the separated salt with a base.

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers. This method often provides high enantiomeric purity under mild reaction conditions.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate the enantiomers of the diamine or its derivatives. This technique is often used for analytical purposes but can also be applied on a preparative scale.

While specific protocols for the resolution of 1,3-cis-diaminomethylcyclohexane are not widely reported, methods developed for other cyclic diamines, such as 1,2-diaminocyclohexane derivatives, can often be adapted. researchgate.net

Applications of Boc 1,3 Cis Diaminomethylcyclohexane·hcl in Advanced Synthetic Methodologies

Utilization as a Precursor for Chiral Ligands in Catalysis

The unique stereochemistry of the 1,3-cis-disubstituted cyclohexane (B81311) scaffold present in Boc-1,3-cis-damch·HCl makes it an attractive starting material for the design of chiral ligands. These ligands are instrumental in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Design and Synthesis of Metal Complexes Incorporating Cyclic Diamine Ligands

The synthesis of chiral ligands often begins with the derivatization of the free amino group of Boc-1,3-cis-damch·HCl. This can be followed by deprotection of the Boc group and subsequent functionalization of the second amino group, allowing for the creation of C2-symmetric or non-symmetric bidentate and multidentate ligands. These ligands, featuring nitrogen and potentially other heteroatoms as coordination sites, can then be complexed with various transition metals such as rhodium, ruthenium, palladium, and copper. The rigid cyclohexane framework of the resulting metal complexes helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions.

Studies on related chiral 1,2-diaminocyclohexane derivatives have shown that both cis and trans isomers can be used to synthesize conformationally locked chiral ligands. While trans-1,2-diaminocyclohexane-based ligands are more common, research into cis-derivatives is an active area, with the goal of creating novel catalytic systems researchgate.net. The synthesis of metal complexes from similar cyclic triamines, such as cis,cis-1,3,5-triaminocyclohexane, has also been reported, demonstrating the versatility of the cyclohexane backbone in ligand design libretexts.org.

Applications in Asymmetric Catalysis for Enantioselective Reactions

Metal complexes derived from chiral diamines are widely employed as catalysts in a variety of enantioselective transformations. These include asymmetric hydrogenation, transfer hydrogenation, C-C bond-forming reactions (such as the Henry reaction), and C-N bond-forming reactions researchgate.netpeptide.comua.es. For instance, chiral 1,3-diamines derived from a related cis-cyclohexane precursor have been successfully used as ligands in the copper-catalyzed asymmetric Henry reaction, affording β-nitroalcohols with high yields and enantioselectivities peptide.com.

The specific steric and electronic properties of the ligands derived from Boc-1,3-cis-damch·HCl can be fine-tuned by modifying the substituents on the nitrogen atoms. This modulation allows for the optimization of the catalyst's performance for a specific reaction, leading to improved enantiomeric excess of the desired product. The development of chiral dinitrogen ligands, for example, has enabled advancements in asymmetric catalysis for the synthesis of axially chiral compounds nih.gov.

Role in Peptide Synthesis and Modification

The Boc protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The presence of a Boc-protected amine and a free amine hydrochloride in Boc-1,3-cis-damch·HCl allows for its selective incorporation into peptide chains.

Amine Protection Strategies for Peptide Bond Formation

In peptide synthesis, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. Its key advantage is its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA) peptide.compeptide.commasterorganicchemistry.comchempep.comgoogle.com. This allows for the selective deprotection of the N-terminus, enabling the stepwise addition of the next amino acid in the sequence without affecting other acid-labile protecting groups on the amino acid side chains peptide.compeptide.com.

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) libretexts.org. In the context of Boc-1,3-cis-damch·HCl, one amine is already protected, leaving the other available for peptide bond formation. This pre-protected nature simplifies the synthetic sequence when this diamine is to be incorporated into a larger molecule.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Mild acid (e.g., Trifluoroacetic Acid) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation |

Integration into Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support peptide.compeptide.comgoogle.com. The use of Boc-protected amino acids is a well-established strategy in SPPS peptide.compeptide.comchempep.comgoogle.com. Boc-1,3-cis-damch·HCl can be incorporated into a peptide sequence on a solid support. The free amine hydrochloride would first be neutralized, and then coupled to the C-terminus of the resin-bound peptide.

Following incorporation, the Boc group can be removed with TFA to reveal a new free amine, allowing for the continuation of the peptide chain elongation peptide.comchempep.com. This process of coupling and deprotection is repeated until the desired peptide sequence is assembled. The rigid cyclohexane structure of the diamine can be used to induce specific secondary structures or to act as a conformational constraint within the peptide.

General Steps in Boc-based Solid-Phase Peptide Synthesis:

Attachment: The C-terminal amino acid is attached to the solid support.

Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed with acid.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base.

Coupling: The next Boc-protected amino acid is coupled to the free amine.

Repeat: Steps 2-4 are repeated to elongate the peptide chain.

Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

Derivatization Strategies and Functionalization of Boc-1,3-cis-Diaminomethylcyclohexane·HCl

The synthetic utility of Boc-1,3-cis-damch·HCl extends beyond its direct use in catalysis and peptide synthesis. Its bifunctional nature allows for a wide range of derivatization and functionalization strategies. The free amine can be readily modified through reactions such as acylation, alkylation, sulfonylation, and reductive amination.

Following the initial functionalization, the Boc group can be removed to expose the second amine, which can then be subjected to a different set of chemical transformations. This sequential functionalization allows for the synthesis of unsymmetrically substituted 1,3-cis-diaminomethylcyclohexane derivatives. Such derivatives can be used as building blocks for the synthesis of small molecule libraries for drug discovery, as components of macrocyclic structures, or as linkers in bioconjugation.

Research on the selective mono-Boc protection of diamines has demonstrated efficient methods to obtain compounds with one free and one protected amine, which are valuable intermediates for further functionalization researchgate.net. Furthermore, the enantioselective functionalization of related Boc-protected cyclic amines has been explored to create a diverse range of chiral building blocks nih.gov.

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetyl |

| Alkylation | Methyl iodide | Methyl |

| Sulfonylation | Tosyl chloride | Tosyl |

| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)3 | Substituted Alkyl |

Selective Functionalization at Unprotected Amine Sites

In principle, the free amine in Boc-1,3-cis-Diaminomethylcyclohexane·HCl would be available for a wide range of chemical modifications, including but not limited to acylation, alkylation, sulfonylation, and participation in condensation reactions to form imines or other C-N bonds. The bulky Boc group would sterically hinder the protected amine, thereby directing reactions to the more accessible primary amine. This selective functionalization would allow for the introduction of various functionalities, paving the way for the synthesis of diverse molecular scaffolds. However, no specific studies demonstrating these selective functionalizations with this particular compound have been reported.

Synthesis of Complex Molecular Architectures and Heterocycles

Mono-protected diamines are invaluable precursors in the synthesis of complex molecules, including macrocycles and heterocyclic systems. The two distinct amine functionalities of Boc-1,3-cis-Diaminomethylcyclohexane·HCl could, in theory, be sequentially elaborated to construct intricate molecular frameworks. For instance, the free amine could be used as a nucleophile to initiate a reaction cascade, with the Boc-protected amine being deprotected at a later stage to participate in a subsequent cyclization or coupling reaction. This stepwise approach is fundamental to the convergent synthesis of complex targets. Nevertheless, the scientific literature does not currently contain specific examples of this strategy being employed with Boc-1,3-cis-Diaminomethylcyclohexane·HCl.

Applications in Bioconjugation Methodologies (as a Chemical Linker or Scaffold)

The field of bioconjugation involves the covalent attachment of molecules to biomolecules such as proteins, antibodies, or nucleic acids. Chemical linkers are crucial components in this technology, bridging the biomolecule to a payload, which could be a drug, a fluorescent dye, or a radioisotope. A bifunctional molecule like Boc-1,3-cis-Diaminomethylcyclohexane·HCl possesses the necessary characteristics to serve as a scaffold or linker in bioconjugation. One amine could be functionalized with a group that reacts with the biomolecule, while the other could be modified to attach the payload. The defined stereochemistry of the cis-cyclohexane ring could also provide a rigid scaffold, which can be advantageous in controlling the spatial orientation of the conjugated partners. Despite this potential, there is no documented use of Boc-1,3-cis-Diaminomethylcyclohexane·HCl in bioconjugation methodologies in the available scientific literature.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Boc-1,3-cis-damch HCl?

- Methodological Answer : Synthesis typically involves protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive amines. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Experimental details must include solvent systems, reaction temperatures, and purification steps to ensure reproducibility .

Q. How does this compound interact with the FPR2/ALX receptor in vitro?

- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., H-Resolvin D1) to quantify receptor affinity. Include negative controls (e.g., WRW4, another FPR2/ALX antagonist) and measure IC values. Cell-based assays (e.g., neutrophil migration in transwell systems) should validate functional antagonism, as shown in sepsis models .

Advanced Research Questions

Q. How can researchers resolve contradictions in Boc-1’s pro-inflammatory vs. anti-inflammatory effects across studies?

- Methodological Answer : Context-dependent effects may arise from dosage, model systems, or receptor crosstalk. For example:

- In sepsis : Boc-1 enhances neutrophil migration to infection sites, reducing bacterial load but increasing tissue damage in some models. Compare survival rates and cytokine profiles (e.g., IL-6, TNF-α) across studies .

- In mucosal injury : Boc-1 exacerbates indomethacin-induced lesions by blocking pro-resolving lipid mediators. Contrast lesion indices and resolvin D1 levels in treated vs. untreated cohorts .

- Recommended Approach : Meta-analysis of dose-response curves and tissue-specific receptor expression data.

Q. What experimental designs are optimal for assessing Boc-1’s therapeutic potential in chronic inflammatory diseases?

- Methodological Answer :

- In vivo models : Use murine colitis or arthritis models with longitudinal monitoring of disease activity indices (e.g., DAI scores) and histopathology.

- Biomarker integration : Quantify resolvin D1 and lipoxin A4 levels via LC-MS/MS to correlate Boc-1 efficacy with pro-resolving mediator dynamics .

- Controls : Include WRW4 and vehicle-only groups to isolate FPR2/ALX-specific effects.

Data Analysis & Reproducibility

Q. How should researchers handle variability in Boc-1’s pharmacokinetic data across species?

- Methodological Answer :

- Conduct interspecies comparative studies with standardized dosing (mg/kg) and sampling intervals.

- Use compartmental modeling to estimate clearance rates and bioavailability.

- Critical Step : Validate assays for Boc-1 plasma concentration (e.g., ELISA or LC-MS) with spike-recovery experiments to confirm accuracy .

Q. What statistical frameworks are recommended for analyzing contradictory outcomes in Boc-1 studies?

- Methodological Answer :

- Apply mixed-effects models to account for batch variability or inter-lab differences.

- Use sensitivity analysis to identify outlier datasets or confounding variables (e.g., animal strain, diet).

- Example : In sepsis models, survival rate discrepancies may stem from pathogen load variability; normalize data to colony-forming units (CFUs) per tissue sample .

Methodological Best Practices

- Synthesis Reproducibility : Report reaction yields, purity thresholds, and spectral data (NMR chemical shifts, MS m/z) in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

- Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare with DOIs for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.